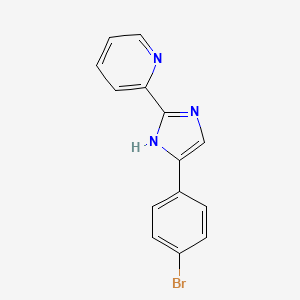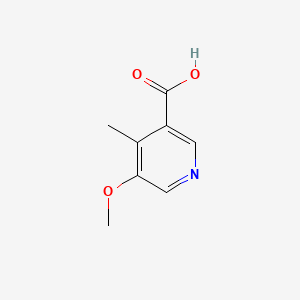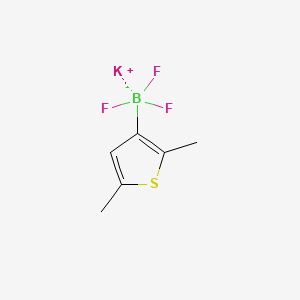
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a chemical compound with the molecular formula C13H16BrNO6S and a molecular weight of 394.24 g/mol. It is a useful research chemical often employed as a building block in organic synthesis. The compound features a bromine atom, a sulfamoyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a benzoate ester.
準備方法
The synthesis of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or a similar reagent in the presence of a base.
Boc Protection: The tert-butoxycarbonyl (Boc) group is added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using methanol and a suitable catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a precursor to bioactive molecules.
Material Science: The compound is used in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. In biological studies, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
類似化合物との比較
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate can be compared with other similar compounds:
Methyl 2-bromo-5-nitrobenzoate: This compound features a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.
Methyl 2-bromo-5-chlorobenzoate: The presence of a chlorine atom instead of a sulfamoyl group results in distinct chemical properties and uses.
Methyl 2-bromo-5-methoxybenzoate: The methoxy group imparts different electronic and steric effects compared to the sulfamoyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
特性
CAS番号 |
1272756-19-0 |
|---|---|
分子式 |
C18H32N4S |
分子量 |
336.5 g/mol |
IUPAC名 |
(6S)-6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C18H32N4S/c1-2-10-22(11-9-13-3-5-14(19)6-4-13)15-7-8-16-17(12-15)23-18(20)21-16/h13-15H,2-12,19H2,1H3,(H2,20,21)/t13?,14?,15-/m0/s1 |
InChIキー |
CJSNSEJQHILRQM-NRXISQOPSA-N |
SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
異性体SMILES |
CCCN(CCC1CCC(CC1)N)[C@H]2CCC3=C(C2)SC(=N3)N |
正規SMILES |
CCCN(CCC1CCC(CC1)N)C2CCC3=C(C2)SC(=N3)N |
同義語 |
Methyl N-Boc-2-broMo-5-sulfaMoylbenzoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)




![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

![2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572520.png)
![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B572527.png)
![c-(4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-methylamine](/img/structure/B572528.png)
![6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572529.png)
